methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a hydroxyacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl (2S)-2-(3-bromophenyl)-2-oxoacetate.
Reduction: Formation of methyl (2S)-2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Formation of compounds like methyl (2S)-2-(3-azidophenyl)-2-hydroxyacetate or methyl (2S)-2-(3-cyanophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(3-fluorophenyl)-2-hydroxyacetate
Uniqueness
Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions compared to its ortho or para counterparts. Additionally, the combination of the bromophenyl group with the hydroxyacetate moiety provides a distinct set of chemical and biological properties .
Properties
CAS No. |
63096-34-4 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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